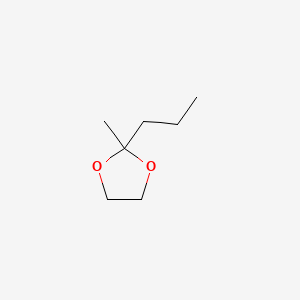

2-Methyl-2-propyl-1,3-dioxolane

描述

Halogenation and Chloromethylation Reactions of Dioxolane Derivatives

Halogenation and chloromethylation are important functionalization reactions for dioxolane derivatives, allowing for the introduction of reactive handles for further chemical transformations. For instance, the reaction of (R)-3-chloro-1,2-propanediol with acetone (B3395972) in the presence of an acid catalyst like p-toluenesulfonic acid can yield (R)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane. google.com This chlorinated derivative can then undergo further reactions. For example, treatment with sodium acetate (B1210297) in N,N-dimethylformamide can substitute the chlorine atom. google.com

These halogenated intermediates are versatile building blocks. They can be used in the synthesis of more complex molecules, including bicyclic acetals. One approach involves the use of α-halogenated monocyclic acetals as starting materials for intramolecular cyclization reactions. nih.gov

Synthesis of Dioxolane-4-methanol Derivatives

Dioxolane-4-methanol derivatives are valuable intermediates in organic synthesis. A common route to these compounds involves the reaction of a 1,3-dioxolane (B20135) derivative with a reducing agent like lithium aluminum hydride. google.com For example, 2,2-disubstituted-1,3-dioxolane-4-methanol compounds can be prepared from the corresponding 1,3-dioxolane derivatives. google.com

An alternative pathway involves the acetalization of a halogeno-1,2-propanediol, followed by esterification or etherification and subsequent hydrolysis or hydrogenolysis to yield the desired 1,3-dioxolane-4-methanol (B150769). google.com For instance, 2,2-dimethyl-1,3-dioxolane-4-methanol can be synthesized from 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. google.com The specific stereoisomer, such as (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (R)-Solketal, is a key chiral building block. nih.govnist.gov

Formation of Perfluorinated Dioxolane Monomers

Perfluorinated dioxolane monomers are crucial for the development of advanced polymers with unique properties. The synthesis of these monomers can be challenging. One such monomer, perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD), has been synthesized through various methods and can be polymerized via a free radical mechanism. acs.org

Another approach to perfluorinated dioxolanes involves the reaction of hexafluoroacetone (B58046) monohydrate with a metal fluoride, followed by reaction with fluorine gas and an olefin compound in a one-pot synthesis. google.com The synthesis of perfluorinated unsaturated monomers bearing sulfonic, phosphonic, or carboxylic acid functionalities is also of significant interest for applications in proton exchange membranes. nih.gov These syntheses can involve strategies like organometallic Heck-type cross-coupling, nucleophilic displacement, and the Wittig-Horner reaction. nih.gov

Structure

3D Structure

属性

CAS 编号 |

4352-98-1 |

|---|---|

分子式 |

C7H14O2 |

分子量 |

130.18 g/mol |

IUPAC 名称 |

2-methyl-2-propyl-1,3-dioxolane |

InChI |

InChI=1S/C7H14O2/c1-3-4-7(2)8-5-6-9-7/h3-6H2,1-2H3 |

InChI 键 |

NXGWCOIWOMWSDT-UHFFFAOYSA-N |

规范 SMILES |

CCCC1(OCCO1)C |

产品来源 |

United States |

Catalysis in Dioxolane Synthesis

Homogeneous Acid Catalysis (e.g., p-Toluenesulfonic Acid)

p-Toluenesulfonic acid (p-TSA) is a widely used, commercially available, and relatively non-toxic solid organic acid that serves as an effective homogeneous catalyst in various organic transformations, including the synthesis of dioxolanes. preprints.orgrsc.org It is known for its stability, ease of handling, and ability to replace more corrosive conventional acids. preprints.org

In the synthesis of 1,2-dihydroquinolines, p-TSA has been shown to be an efficient catalyst for tandem reactions. rsc.org It is also used in the synthesis of dicoumarols and polyol esters. scielo.org.zaajgreenchem.com The catalytic activity of p-TSA is attributed to its ability to act as a proton source, facilitating reactions such as the Knoevenagel condensation. scielo.org.za

Heterogeneous Catalytic Systems (e.g., Acid-Modified Montmorillonite (B579905), Iron-Modified Zeolite)

Heterogeneous catalysts offer advantages in terms of separation, reusability, and often, improved stability. rsc.org In recent years, there has been significant progress in designing and synthesizing heterogeneous catalysts for various applications. rsc.org

For dioxolane synthesis and related reactions, various solid acid catalysts have been explored. A novel heterogeneous strong acid catalyst synthesized from the copolymerization of p-toluenesulfonic acid and paraformaldehyde has shown high acidity and thermal stability, proving effective in acetalization reactions. researchgate.net Carbon-supported single-site metal-oxo catalysts, such as tungsten-dioxo complexes, have also demonstrated high activity and selectivity in reactions like alcohol dehydration. rsc.orgosti.gov These catalysts are seen as promising alternatives to traditional homogeneous systems. rsc.org

Photocatalytic Approaches in Cyclic Acetal (B89532) Synthesis

Photocatalysis has emerged as a green and mild approach for various organic transformations, including the synthesis of cyclic acetals. rsc.org This method often utilizes a photocatalyst and a light source to drive the reaction, providing an alternative to traditional acid-catalyzed methods. rsc.orgnih.gov

Visible-light-driven photocatalysis has been successfully employed for the acetalization of aldehydes. rsc.org For instance, thioxanthenone can act as a photocatalyst for the conversion of a variety of aldehydes into cyclic acetals in high yields. rsc.org Another approach uses a biscyanolated perylene (B46583) bisimide as an electron-poor photocatalyst under green light irradiation for the synthesis of acetals and ketals. nih.gov Photocatalytic methods can also be used for the simultaneous production of hydrogen and acetals from ethanol. acs.org Furthermore, photoredox catalysis has enabled the one-step synthesis of polysubstituted bicyclic acetals from readily available starting materials. nih.gov

Interactive Data Table: Synthesis of 2-Methyl-2-propyl-1,3-dioxolane Derivatives

| Product | Starting Materials | Catalyst/Reagent | Yield | Reference |

| (R)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane | (R)-3-chloro-1,2-propanediol, Acetone (B3395972) | p-Toluenesulfonic acid | 85% | google.com |

| 2,2-dimethyl-1,3-dioxolane-4-methanol | 4-chloromethyl-2,2-dimethyl-1,3-dioxolane | Sodium acetate (B1210297), then hydrolysis | 89% | google.com |

| This compound | 2-Pentanone, Ethylene (B1197577) glycol | Ag2(4,4'-bipy)2(O3SCH2CH2SO3)*4H2O-based polymer | 87% | chemicalbook.com |

| 2-methyl-2-propyl-1,3-propanediol (B18018) carbonate | 2-methyl-2-propyl 1, 3-propanediol, Trichloromethyl chloroformate | N, N-dimethylformamide | 82.0% | google.com |

Industrial Scale Synthetic Processes and Challenges

The industrial-scale synthesis of this compound is primarily achieved through the acid-catalyzed reaction of 2-pentanone with ethylene glycol. This ketalization reaction is a reversible process requiring the removal of water to drive the equilibrium towards the product. While the fundamental chemistry is straightforward, scaling up this process for industrial production presents several challenges related to reaction efficiency, catalyst selection and lifetime, and purification of the final product.

Industrial production can be performed in batch or continuous flow reactors. Continuous flow systems, in particular, are gaining traction as they offer enhanced control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and safety. wikipedia.orgmit.edujst.org.in In a typical industrial setting, a suitable acid catalyst is crucial for achieving high yields and reaction rates.

The reaction is typically carried out at elevated temperatures to increase the reaction rate, with simultaneous removal of water, often through azeotropic distillation. youtube.com The selection of a suitable solvent that forms an azeotrope with water is a key consideration in process design.

A European patent describes a method for the production of various 1,3-dioxolanes, including 2-propyl-1,3-dioxolane, by reacting an aldehyde or ketone with an alkylene oxide or a glycol. epo.org The patent highlights the use of alkali metal or alkaline earth metal bromides and iodides as catalysts, with potassium iodide being particularly effective in terms of reaction yield and velocity. The reaction is typically conducted at temperatures ranging from 50°C to 150°C and pressures from 2 to 10 kg/cm ². epo.org In one example for a related compound, 2-methyl-1,3-dioxolane (B1212220), a yield of 94% was achieved through distillation. epo.org

A Chinese patent for the synthesis of a derivative, 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate, provides insights into reaction conditions that can be analogous to the production of this compound. The patent details a process with reaction times typically ranging from 4 to 20 hours to reach completion, monitored by gas chromatography. google.com The following table summarizes examples of reaction parameters from this patent, which can be considered indicative of the conditions that might be used for the synthesis of the target compound's precursors or derivatives on an industrial scale.

| Example | Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Chloroform | N,N-dimethylformamide | 20 | 75.8 | 98.1 |

| 2 | 1,2-dichloroethane | Pyridine | -3 | 78.9 | 98.2 |

| 3 | Cyclohexanone | N,N-dimethylaniline | -5 | 82.1 | 98.1 |

| 4 | Benzene | Triethylamine | 30 | 80.0 | 97.8 |

| 5 | Tetrahydrofuran (B95107) | Triethylamine | 30 | 78.6 | 98.4 |

Another significant challenge is catalyst deactivation. researchgate.netcatalysis.blog Over time, the catalyst can lose its activity due to several factors, including poisoning by impurities in the feedstock, fouling by the deposition of carbonaceous materials (coking) on the catalyst surface, or thermal degradation. researchgate.netwikipedia.org Catalyst deactivation leads to decreased reaction rates and lower yields, necessitating catalyst regeneration or replacement, which adds to the operational costs and downtime of the plant. wikipedia.org The lifetime of a catalyst is a critical economic and operational parameter in industrial processes. catalysis.blog

Purification of the final product to meet the required specifications is another hurdle. Distillation is the common method for separating the this compound from the reaction mixture, which includes unreacted starting materials, the catalyst (if homogeneous), by-products, and water. The efficiency of the distillation process is crucial for obtaining a high-purity product. In some cases, the formation of azeotropes can complicate the separation process, requiring more complex distillation setups or alternative purification techniques.

Finally, ensuring process safety and minimizing environmental impact are paramount in industrial-scale synthesis. The use of flammable solvents and corrosive acids requires robust safety protocols and equipment. The development of greener synthetic routes, for instance, using solid acid catalysts that can be easily recycled and minimizing waste generation, is an ongoing area of research and development in the chemical industry. acs.org

Reaction Mechanisms and Chemical Transformations of 2 Methyl 2 Propyl 1,3 Dioxolane

Ring Opening and Hydrolysis Reactions

The hydrolysis of 2-Methyl-2-propyl-1,3-dioxolane, a type of ketal, involves the cleavage of the acetal (B89532) linkage to yield the parent ketone (2-pentanone) and ethylene (B1197577) glycol. This reaction is typically catalyzed by an acid. organicchemistrytutor.comyoutube.com The mechanism of this process is the reverse of the acetal formation. organicchemistrytutor.comyoutube.com

The acid-catalyzed hydrolysis of acetals and ketals, including this compound, generally proceeds through one of two primary mechanisms: the A-1 or the A-SE2 (or A-2) mechanism. osti.govgla.ac.uk

The A-1 mechanism is a two-step process. osti.govyoutube.com It begins with the rapid and reversible protonation of one of the oxygen atoms in the dioxolane ring. youtube.comyoutube.com This is followed by the rate-determining step, which is the unimolecular cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate and ethylene glycol. youtube.comcdnsciencepub.com This carbocation is then rapidly attacked by water, and subsequent deprotonation yields the final ketone product. youtube.comyoutube.com For ketals like this compound, the A-1 pathway is generally favored due to the stability of the tertiary carbocation that can be formed. cdnsciencepub.com Theoretical studies suggest that for ketals, there is virtually no energy barrier after the initial protonation step, leading to a very early transition state that closely resembles the protonated ketal. cdnsciencepub.com This lack of a significant barrier is attributed to the steric relief provided by the two alkyl groups (methyl and propyl) on the C2 carbon. cdnsciencepub.com

The A-SE2 mechanism (acid-catalyzed, substitution, electrophilic, bimolecular) involves a rate-determining proton transfer. osti.gov In this pathway, the attack of a water molecule is concerted with the protonation step. However, kinetic data, such as negative entropies of activation and inverse solvent isotope effects, can sometimes suggest an A-2 mechanism, where water is involved in the rate-determining step, but this is less common for ketal hydrolysis compared to the A-1 mechanism. osti.gov

Kinetic studies of acetal and ketal hydrolysis reveal that the reaction rates are significantly influenced by the structure of the substrate and the polarity of the solvent. The hydrolysis of ketals, such as this compound, is generally much faster than that of the corresponding acetals. cdnsciencepub.com This is attributed to the greater stability of the tertiary carbocation intermediate formed from a ketal compared to the secondary carbocation from an acetal.

The polarity of the solvent plays a crucial role in the rate of hydrolysis. Studies on the acid-catalyzed hydrolysis of acetals in water-acetone mixtures have shown that the reaction rate is dependent on the composition of the solvent. acs.org Generally, increasing the polarity of the solvent can stabilize the charged intermediates and transition states involved in the A-1 mechanism, thereby accelerating the reaction. The rate of hydrolysis is also influenced by the concentration of the acid catalyst. niscpr.res.in

Substitution Reactions of Substituted Dioxolanes

While this compound itself does not have a leaving group for direct nucleophilic substitution, derivatives of dioxolanes containing halogenated moieties can undergo such reactions.

In halogenated derivatives of dioxolanes, the carbon-halogen bond is polarized, with the carbon atom carrying a partial positive charge, making it susceptible to attack by nucleophiles. savemyexams.com These reactions typically proceed via an SN1 or SN2 mechanism. ucsb.educhemguide.co.uk

SN2 Mechanism : In this single-step mechanism, a nucleophile attacks the carbon atom at the same time as the halogen atom (the leaving group) departs. chemguide.co.uk This is more common for primary and secondary halogenated carbons.

SN1 Mechanism : This two-step mechanism involves the initial slow ionization of the halogenoalkane to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. chemguide.co.uk This pathway is favored for tertiary halogenated carbons due to the stability of the resulting carbocation. ucsb.edu

Common nucleophiles used in these reactions include hydroxide (B78521) ions (to form alcohols), cyanide ions (to form nitriles), and ammonia (B1221849) (to form amines). savemyexams.com The choice of solvent is also important, with polar aprotic solvents generally favoring SN2 reactions and polar protic solvents favoring SN1 reactions.

Oxidation and Reduction Pathways

The 1,3-dioxolane (B20135) ring exhibits a degree of stability towards certain oxidizing and reducing agents, which allows for selective transformations at other parts of the molecule. wikipedia.org However, under specific conditions, the dioxolane moiety itself can be oxidized.

Strong oxidizing agents can cleave the acetal. organic-chemistry.org For instance, oxidation of cyclic acetals with reagents like m-chloroperoxybenzoic acid (mCPBA) can lead to the formation of hydroxy alkyl esters. organic-chemistry.org The presence of strong Lewis acids can enhance the susceptibility of the dioxolane ring to oxidation by reagents such as potassium permanganate (B83412) (KMnO₄). organic-chemistry.org

The reduction of the dioxolane ring is not a common transformation. The primary use of the dioxolane group is as a protecting group for carbonyl functionalities, which allows for selective reduction of other functional groups, such as esters, within the same molecule. wikipedia.org After the desired reduction is complete, the dioxolane protecting group can be removed by acid-catalyzed hydrolysis. wikipedia.org

Unimolecular Decomposition and Pyrolysis Kinetics

The thermal decomposition of 1,3-dioxolanes has been a subject of study to understand their stability and breakdown pathways at elevated temperatures. Pyrolysis of 1,3-dioxolane and its alkyl-substituted derivatives typically involves complex radical chain mechanisms. osti.gov

Studies on the pyrolysis of 1,3-dioxolane have shown that the major products include hydrogen (H₂), carbon monoxide (CO), carbon dioxide (CO₂), formaldehyde (B43269) (CH₂O), methane (B114726) (CH₄), and various C₂ hydrocarbons. osti.gov The initial steps in the decomposition are believed to be the cleavage of the C-O and C-C bonds within the ring. At lower temperatures, formaldehyde is a major product, which can further decompose at higher temperatures to form CO, H₂, and CH₄. osti.gov The presence of alkyl substituents, such as the methyl and propyl groups in this compound, is expected to influence the product distribution and reaction kinetics, potentially leading to a wider range of hydrocarbon products due to the additional fragmentation pathways available for the alkyl side chains. osti.gov Combustion studies on similar cyclic acetals like 1,3-dioxane (B1201747) and 1,3-dioxolane have highlighted differences in their reactivity, which are attributed to the different bond dissociation energies within their molecular structures. acs.org

Gas-Phase Thermal Decomposition Studies

Detailed experimental studies specifically investigating the gas-phase thermal decomposition of this compound are not extensively available in the reviewed scientific literature. Thermal decomposition, or thermolysis, is a chemical breakdown of a substance induced by heat, and the temperature at which this occurs is known as the decomposition temperature. wikipedia.org This process is typically endothermic as energy is required to break chemical bonds. wikipedia.org

While specific data for this compound is scarce, studies on structurally similar cyclic ketals provide insights into potential decomposition pathways. For instance, research on the gas-phase thermal decomposition of 2,2-dimethyl-1,3-dioxolane (B146691) and cyclopentanone (B42830) ethylene ketal has been conducted in a static system. researchgate.net These studies, carried out in the presence of a free-radical suppressor, indicate that the decomposition is a homogeneous, unimolecular reaction that follows first-order kinetics. researchgate.net

Identification of Reaction Channels and Products

In the absence of direct experimental data for this compound, the expected reaction channels and products of its gas-phase thermal decomposition can be inferred from studies of analogous compounds. The thermal decomposition of other 1,3-dioxolanes, such as 2-methyl-1,3-dioxolane (B1212220) and 2,2-dimethyl-1,3-dioxolane, primarily yields an aldehyde (acetaldehyde) and the corresponding ketone. researchgate.net

Based on these analogous reactions, the thermal decomposition of this compound would likely proceed through the cleavage of the C-O bonds within the dioxolane ring, leading to the formation of 2-pentanone and ethylene oxide, which may further decompose under the reaction conditions. A plausible reaction mechanism would involve the homolytic cleavage of a C-O bond to form a diradical intermediate, which then undergoes further fragmentation.

Table 1: Postulated Products of Gas-Phase Thermal Decomposition of this compound

| Reactant | Postulated Primary Products |

| This compound | 2-Pentanone, Ethylene oxide |

Note: This table is based on analogous reactions of similar compounds, as specific experimental data for this compound was not found in the reviewed literature.

Role as a Protecting Group in Multi-Step Organic Synthesis

One of the most significant applications of this compound in organic chemistry is its use as a protecting group for the carbonyl group of ketones, specifically 2-pentanone. researchgate.net Protecting groups are essential in multi-step synthesis to prevent a functional group from reacting while chemical transformations are carried out on other parts of the molecule. youtube.com

Acetal Formation for Carbonyl Protection

This compound is a cyclic ketal, a type of acetal. organic-chemistry.org Acetals are formed by the reaction of a carbonyl compound (in this case, 2-pentanone) with an alcohol (ethylene glycol) in the presence of an acid catalyst. organic-chemistry.orgncert.nic.in This reaction is reversible and is typically driven to completion by removing the water formed during the reaction, often using a Dean-Stark apparatus. organic-chemistry.org

The formation of the 1,3-dioxolane ring effectively masks the reactivity of the carbonyl group. youtube.com This protected form is stable to a wide range of nucleophiles and basic conditions, which would otherwise react with the unprotected ketone. organic-chemistry.org

Table 2: General Conditions for Acetal Formation

| Carbonyl Compound | Diol | Catalyst | Conditions | Product |

| 2-Pentanone | Ethylene Glycol | Acid Catalyst (e.g., p-toluenesulfonic acid) | Reflux in a non-polar solvent (e.g., toluene) with water removal | This compound |

Deprotection Strategies and Regeneration of Carbonyl Compounds

The regeneration of the original carbonyl compound from its dioxolane-protected form is a crucial step in a multi-step synthesis. This process, known as deprotection, is typically achieved by hydrolysis in the presence of an aqueous acid. youtube.comorganic-chemistry.org The mechanism involves the protonation of one of the oxygen atoms of the dioxolane ring, making it a good leaving group. youtube.com Subsequent attack by water and elimination of ethylene glycol regenerates the ketone. youtube.com

A variety of acidic conditions can be employed for the deprotection, ranging from dilute mineral acids to Lewis acids in wet organic solvents. organic-chemistry.orgorganic-chemistry.org The choice of deprotection agent can be tailored to the sensitivity of other functional groups present in the molecule. organic-chemistry.org For instance, mild Lewis acids like cerium(III) triflate can be used for chemoselective cleavage at nearly neutral pH. organic-chemistry.org

Table 3: Common Deprotection Methods for 1,3-Dioxolanes

| Protected Compound | Reagents | Conditions | Product |

| This compound | Aqueous Acid (e.g., HCl, H₂SO₄) | Water, often with a co-solvent | 2-Pentanone, Ethylene Glycol |

| This compound | Cerium(III) triflate | Wet nitromethane, Room temperature | 2-Pentanone, Ethylene Glycol |

| This compound | Iodine | Acetone (B3395972)/Water | 2-Pentanone, Ethylene Glycol |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of 2-Methyl-2-propyl-1,3-dioxolane, offering detailed insights into its atomic arrangement and conformational dynamics.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the molecular structure of this compound.

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. The protons of the methyl and propyl groups, as well as the dioxolane ring, exhibit distinct chemical shifts and coupling patterns, which allows for the assignment of each proton to its specific position within the molecule.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. Due to the symmetry of the 2-methylpropane molecule, three of the carbon atoms in the methyl groups share the same chemical environment and thus the same ¹³C chemical shift. docbrown.info The spectrum for 2-methylpropane shows two distinct chemical shifts, confirming two different carbon atom environments for the four carbon atoms in the molecule. docbrown.info

Table 1: Predicted ¹³C NMR Chemical Shifts for a related compound, 2-Methylpropyl propanoate

| Peak Number | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| 1 | 70.47 | s |

| 3 | 27.91 | s |

| 4 | 27.69 | s |

| 5 | 18.88 | s |

| 6 | 9.24 | s |

Source: Human Metabolome Database hmdb.ca

Mass Spectrometry (MS) Techniques

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and the assessment of its purity.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. For this compound, key fragments would likely arise from the cleavage of the propyl and methyl groups, as well as the opening of the dioxolane ring. The NIST WebBook provides mass spectral data for the related compound 1,3-Dioxolane (B20135), 2-methyl-2-propyl-, which shows a molecular weight of 130.1849. nist.gov

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and a more prominent molecular ion peak. This can be particularly useful for confirming the molecular weight of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. spectrabase.com This technique is ideal for determining the purity of a this compound sample by separating it from any impurities before detection by the mass spectrometer. Furthermore, GC-MS can be used to distinguish between different isomers that may have similar mass spectra but different retention times on the GC column. The NIST Chemistry WebBook contains GC-MS data for 1,3-Dioxolane, 2-methyl-2-propyl-. nist.govnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that can be used for identification and structural analysis.

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to C-H stretching vibrations of the alkyl groups and the dioxolane ring, as well as C-O stretching vibrations of the ether linkages within the ring. Studies on the related compound 2-methyl-1,3-dioxolane (B1212220) have analyzed its infrared spectra in solid, liquid, and gaseous states. sigmaaldrich.com

Raman spectroscopy provides information about similar vibrational modes but is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it would complement the IR data by providing a more complete picture of the vibrational properties of this compound.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Methylpropyl propanoate |

| 1,3-Dioxolane, 2-methyl-2-propyl- |

| 2-methyl-1,3-dioxolane |

| Carbon-13 |

Chromatographic Separation and Detection Methodologies

The accurate identification and quantification of this compound, particularly within intricate mixtures, necessitates sophisticated chromatographic techniques. Gas chromatography (GC) stands as a primary analytical tool for this volatile compound, with advanced column technologies and methodologies being employed to overcome specific separation challenges.

Gas chromatography separates components of a sample based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. For compounds like this compound, the choice of column is paramount for achieving the desired resolution.

Chiral Columns: While this compound itself is an achiral molecule (it does not have a non-superimposable mirror image), the use of chiral GC columns is highly relevant in the broader context of dioxolane analysis. Chiral chromatography is essential for separating enantiomers, which are molecules that are mirror images of each other. gcms.cz This becomes critical when analyzing complex mixtures where chiral isomers of other dioxolane derivatives may be present. nih.govresearchgate.net

The most effective and widely used chiral stationary phases for GC are based on derivatized cyclodextrins. gcms.czresearchgate.net Cyclodextrins are chiral, toroidal-shaped molecules made of glucose units that can form inclusion complexes with analytes. sigmaaldrich.com The separation of enantiomers occurs due to differences in the stability of the diastereomeric complexes formed between the chiral stationary phase and each enantiomer. Various cyclodextrin (B1172386) derivatives are available, offering a range of selectivities for different classes of compounds. sigmaaldrich.com For instance, phases like Rt-βDEXsm have been shown to separate a wide array of chiral compounds, including terpenes, alcohols, and ketones, which may be present alongside dioxolanes in natural or synthetic samples. gcms.cz

| Column Type | Common Analytes | Application Notes |

| Cyclodextrin-based (e.g., Rt-βDEXsm, B-DM) | Alcohols, Esters, Ketones, Terpenes, Amines | Offers broad selectivity for many chiral compounds. gcms.czsigmaaldrich.com The choice of cyclodextrin derivative can be tailored to enhance separation for specific functional groups. sigmaaldrich.com |

| Chiral Amino Acid Derivatives | Amino Acids | Among the first commercial chiral GC phases, they are primarily used for the separation of amino acids. researchgate.net |

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For exceptionally complex samples, such as those found in environmental analysis, petroleomics, or metabolomics, one-dimensional GC may lack the necessary peak capacity to resolve all components. chromatographyonline.com Comprehensive two-dimensional gas chromatography (GC×GC) provides a powerful solution by offering a significant increase in resolving power. chromatographyonline.com

In a GC×GC system, the sample is subjected to separation on two different columns with complementary stationary phases. The entire effluent from the first-dimension column is continuously transferred in small fractions to the second, fast-separating column. This results in a two-dimensional chromatogram with significantly enhanced selectivity and peak capacity, allowing for the separation of compounds that would co-elute in a one-dimensional system. chromatographyonline.com When coupled with a detector like a time-of-flight mass spectrometer (TOF-MS), GC×GC becomes a formidable tool for the non-targeted analysis and characterization of complex volatile profiles. chromatographyonline.com

A significant analytical challenge in the analysis of this compound is its discrimination from various isomers within complex sample matrices. Isomers are molecules that have the same molecular formula but different structural arrangements.

Structural Isomerism: this compound (C₇H₁₄O₂) has several structural isomers. These can include positional isomers (e.g., 2-ethyl-2,4-dimethyl-1,3-dioxolane) or isomers with different functional groups (e.g., ketones or ethers with the same molecular formula). These isomers often possess very similar physical properties, such as boiling points and polarities, making their separation by conventional GC difficult. They may exhibit close retention times or co-elute entirely on non-polar or mid-polar stationary phases commonly used in GC. nist.gov For example, GC analysis of related 2-alkyl-1,3-dioxolanes on standard columns like OV-101 shows that retention times are closely related to the alkyl chain structure, implying that isomers can be difficult to resolve. nist.gov

Matrix Interference: The analysis is further complicated when the compound is present in a complex matrix, such as in industrial process streams, environmental water samples, or biological fluids. nih.govresearchgate.net These matrices contain a multitude of other compounds that can interfere with the analysis. nih.gov For instance, 2-methyl-1,3-dioxolane has been identified as an unintentional by-product in PET synthesis and a potential impurity in other chemicals, indicating its potential presence in complex industrial samples. researchgate.net Similarly, quantitative methods have been developed for other dioxolanes in human serum, a notoriously complex matrix, highlighting the need for highly selective techniques like GC-MS to distinguish the analyte from endogenous components. nih.gov The use of mass spectrometry (MS) as a detector is often essential, as it can help differentiate co-eluting isomers based on their unique mass fragmentation patterns, even when chromatographic separation is incomplete. analytice.comresearchgate.net

| Challenge | Description | Analytical Solution |

| Isomer Co-elution | Structural isomers have similar physicochemical properties, leading to overlapping peaks in the chromatogram. nist.gov | Use of high-resolution capillary columns, optimization of GC temperature programs, and application of GC×GC for enhanced separation. chromatographyonline.com |

| Complex Matrix Effects | Interfering compounds in the sample (e.g., environmental, biological) can mask the analyte peak or co-elute with it. nih.govresearchgate.net | Robust sample preparation/extraction techniques (e.g., solid-phase extraction), and use of selective detectors like Mass Spectrometry (GC-MS) for positive identification based on mass spectra. nih.govresearchgate.net |

Theoretical and Computational Investigations of Dioxolane Systems

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental in determining the electronic structure and stable conformations of 2-methyl-2-propyl-1,3-dioxolane. These calculations, often employing methods like Density Functional Theory (DFT) or ab initio techniques, can predict molecular geometries, bond lengths, bond angles, and electronic properties.

The dioxolane ring, a five-membered ring containing two oxygen atoms, can adopt various conformations. For this compound, the substituents on the C2 carbon (a methyl and a propyl group) influence the conformational preference of the ring. Computational studies can elucidate the most stable conformer by calculating the energies of different spatial arrangements. The presence of the methyl and propyl groups introduces steric hindrance that affects the puckering of the dioxolane ring.

Computed Properties of this compound nih.gov

| Property | Value |

| Molecular Weight | 130.18 g/mol |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 130.099379685 Da |

| Monoisotopic Mass | 130.099379685 Da |

| Topological Polar Surface Area | 18.5 Ų |

| Heavy Atom Count | 9 |

| Complexity | 84.9 |

This data is computed by PubChem and provides a theoretical profile of the molecule's physical and chemical characteristics. nih.gov

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating reaction mechanisms involving this compound. It allows for the exploration of reaction pathways that might be difficult to study experimentally.

Potential energy surface (PES) mapping is a key computational technique used to visualize the energy of a molecule as a function of its geometry. For reactions involving this compound, such as its formation from 2-pentanone and ethylene (B1197577) glycol or its hydrolysis back to these reactants, PES mapping can identify the most likely reaction pathways. nist.gov The surface reveals the reactants, products, and any intermediates and transition states that occur during the reaction. By mapping the PES, chemists can understand the energetic requirements for the reaction to proceed.

Once potential reaction pathways are identified on the PES, transition state analysis is performed to determine the kinetics of the reaction. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

Computational methods are used to locate the exact geometry of the transition state and calculate its energy. This information is crucial for determining the activation energy of the reaction, which in turn governs the reaction rate. For instance, in the acid-catalyzed hydrolysis of this compound, transition state analysis can pinpoint the structure of the protonated intermediate and the subsequent transition state leading to ring opening.

Molecular Dynamics Simulations for Conformational Studies

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

These simulations can reveal the conformational flexibility of the dioxolane ring and the appended alkyl groups at different temperatures. By simulating the molecule in various solvents, MD can also shed light on solvent effects on conformational preferences and dynamics. This is particularly important for understanding how the molecule behaves in a real-world chemical environment.

Prediction of Reactivity and Selectivity in Chemical Transformations

Theoretical and computational methods are invaluable for predicting the reactivity and selectivity of this compound in various chemical transformations. The dioxolane functional group is a protecting group for the carbonyl functionality of 2-pentanone. nist.gov Computational models can predict the stability of this protecting group under different reaction conditions.

By analyzing the electronic structure, particularly the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), chemists can predict how this compound will react with different reagents. For example, the oxygen atoms in the dioxolane ring are nucleophilic centers, and their reactivity can be quantified through computational analysis. This predictive power is essential for designing new synthetic routes and for understanding the outcomes of reactions involving this compound.

Applications in Advanced Materials Science and Polymer Chemistry

Dioxolanes as Monomers for Polymer Synthesis

The synthesis of polymers from dioxolane monomers can be achieved through several mechanisms, with cationic and radical polymerization being the most prominent. The choice of polymerization technique is largely dictated by the specific substituents on the dioxolane ring.

Cationic ring-opening polymerization is a primary method for polymerizing 1,3-dioxolane (B20135) and its derivatives. researchgate.net This process is typically initiated by Lewis acids or other cationic initiators. researchgate.net The polymerization of unsubstituted 1,3-dioxolane yields poly(1,3-dioxolane), a crystalline solid. researchgate.net

However, the substitution pattern on the dioxolane ring significantly impacts its polymerizability. Research indicates that while 1,3-dioxolanes with substituents at the C4 position can be polymerized, those with substituents at the C2 position, such as 2-Methyl-2-propyl-1,3-dioxolane, may not polymerize under typical cationic conditions. researchgate.net This resistance to polymerization is a critical consideration for this specific compound.

Challenges in the cationic polymerization of dioxolanes include the formation of cyclic structures and side reactions like transacetalization, which can lead to a random distribution of monomer units in copolymers and broaden the molecular weight distribution. researchgate.netrsc.org Achieving a "living" polymerization, where polymer chains grow at a constant rate without termination or chain transfer, has proven difficult. researchgate.net Various catalytic systems, including organo-aluminum compounds, acetyl chloride-metal halides, and proton-exchanged montmorillonite (B579905) clay (Maghnite-H+), have been explored to control the polymerization process. researchgate.netorientjchem.org

In contrast to their hydrocarbon counterparts, certain fluorinated dioxolane monomers, specifically perfluorinated 2-methylene-1,3-dioxolanes, readily undergo radical polymerization. acs.orgresearchgate.netacs.org This process is typically initiated by perfluorinated radical initiators. researchgate.net The presence of fluorine substituents has a pronounced effect on the polymerization mechanism. For instance, while the hydrocarbon monomer 2-methylene-1,3-dioxolane (B1600948) undergoes significant ring-opening during radical polymerization, its perfluorinated analogues tend to yield vinyl addition polymers without ring opening. elsevierpure.com

The polymerization kinetics and resulting polymer properties are influenced by reaction conditions. For example, the polymerization rate can differ between various perfluorinated monomers, and the use of hydrogen-containing solvents can lead to lower molecular weight polymers due to chain transfer. acs.orgacs.org

Properties of Poly(1,3-dioxolane) and Related Polymers

The polymers derived from dioxolane monomers exhibit a range of thermal and optical properties that make them suitable for specialized applications. The properties of the base polymer, poly(1,3-dioxolane), serve as a benchmark, with substitutions and fluorination significantly modifying these characteristics.

The glass transition temperature (Tg) is a crucial property of amorphous or semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. specialchem.comprotolabs.com For poly(1,3-dioxolane), the glass transition temperature is reported to be around -64°C (209 K). nist.gov The melting point (Tm) of the crystalline form is approximately 52°C (325 K). nist.gov

In the case of polymers derived from perfluorinated 2-methylene-1,3-dioxolane monomers, the glass transition temperatures are significantly higher. For instance, the polymer of perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane (PMDD) has a Tg of 155°C, while the polymer of perfluoro-3-methylene-2,4-dioxabicyclo[4.3.0]nonane (PMDN) has a Tg of 161°C. acs.orgacs.org These high glass transition temperatures, combined with their thermal stability, make these fluoropolymers suitable for applications requiring robust performance at elevated temperatures. researchgate.net

Table 1: Thermal Properties of Dioxolane-Based Polymers

| Monomer | Polymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) |

|---|---|---|---|

| 1,3-Dioxolane | Poly(1,3-dioxolane) | -64 °C (209 K) nist.gov | 52 °C (325 K) nist.gov |

| Perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane (PMDD) | Poly(PMDD) | 155 °C acs.orgacs.org | N/A (Amorphous) researchgate.net |

Polymers derived from perfluorinated dioxolane monomers possess unique optical properties that are highly desirable for applications in photonics. These materials are characterized by a low refractive index and exceptional optical transparency from the deep ultraviolet to the near-infrared regions. acs.orgresearchgate.net These properties make them excellent candidates for use as optical fibers, pellicles, and antireflective coating materials. acs.orgacs.org The amorphous nature of these polymers contributes to their high optical clarity. researchgate.net

Poly(1,3-dioxolane) (PDOL) has emerged as a promising material for the development of solid polymer electrolytes (SPEs) for use in solid-state lithium batteries. researchgate.net These electrolytes can be formed in-situ, which helps to create excellent interfacial contact between the electrolyte and the electrodes, a critical factor for high-performance batteries. researchgate.net

PDOL-based electrolytes offer high ionic conductivity at room temperature and good electrochemical performance. researchgate.net They are often used in composite systems or as gel polymer electrolytes to enhance their properties. For instance, modified PDOL electrolytes have been developed with expanded electrochemical windows, making them compatible with high-voltage cathodes. acs.org The in-situ polymerization of 1,3-dioxolane can be initiated by various substances, including Lewis acids like those derived from lithium salts, to form a stable solid electrolyte interphase (SEI) that improves battery cycle life. mdpi.comrsc.org The construction of a PDOL adhesive layer has been shown to mitigate adverse reactions at the electrode-electrolyte interface and improve the cycling stability of solid-state batteries. researchgate.net

Synthesis of Graft Copolymers with Dioxolane Side Chains

Graft copolymers featuring dioxolane side chains are synthesized to create materials with tailored properties, often combining the characteristics of different polymers into a single molecule. The general approach involves the preparation of a macromonomer containing the dioxolane ring, which is then copolymerized with another monomer to form a backbone with pendant dioxolane chains.

A common synthetic route is the free radical copolymerization of a dioxolane-based macromonomer. orientjchem.org For instance, macromonomers of 1,3-dioxolane terminated with a polymerizable group, such as ω-oxypropylmethacryloyl, can be copolymerized with various co-monomers. asianpubs.orgasianpubs.org These co-monomers can include styrene, methacrylic acid, or 2-hydroxypropylmethacrylate (2-HPMA). orientjchem.orgasianpubs.orgasianpubs.org The polymerization is typically initiated by a free radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. orientjchem.orgasianpubs.org

The process begins with the cationic polymerization of the dioxolane monomer, which is then terminated (end-capped) with a molecule containing a polymerizable functional group, such as 2-hydroxypropylmethacrylate, to form the macromonomer. orientjchem.org This macromonomer is then introduced into a free radical polymerization reaction with a chosen co-monomer. orientjchem.org The resulting structure is an amphiphilic graft copolymer, which may consist of a hydrophobic backbone and hydrophilic poly(1,3-dioxolane) side chains. orientjchem.org Such copolymers have potential applications in fields like medicine and pharmacy due to their ability to form self-assemblies like nanosized micelles. orientjchem.orgasianpubs.org

Another method involves the cationic polymerization of dioxolanes like 1,3-dioxolane and 1,3-dioxepane (B1593757) to create "living" polymers. researchgate.net These active polymers can then react with other polymers, such as polystyrene, to form graft copolymers. researchgate.net However, challenges such as randomization through transacetalization during polymerization need to be carefully controlled to achieve the desired molecular architecture. researchgate.net

Dioxolane Derivatives as Functional Additives in Materials

Derivatives of 1,3-dioxolane have been investigated as performance-enhancing additives in various material formulations, most notably in lubricants.

Substituted 1,3-dioxolane-4-methanol (B150769) compounds are being developed as antiwear additives for lubricating oils, offering a potential alternative to traditional zinc dithiophosphates (ZnDTP). google.comgoogle.com These additives are particularly valued in applications requiring protection for engine components and gear sets under mixed-film lubrication conditions. google.comgoogle.com The proposed mechanism involves the formation of a protective film on rubbing metal surfaces, a function attributed to the free hydroxyl group of the 1,3-dioxolane-4-methanol moiety. google.com

These compounds are typically synthesized by reacting glycerol (B35011) with a suitable ketone or aldehyde. google.com For finished lubricants, the concentration of the 1,3-dioxolane-4-methanol compound generally ranges from 0.01% to 10% by weight, with a preferred range of 0.05% to 5% by weight. google.com

Research has demonstrated the effectiveness of novel synthesized 1,3-dioxolane derivatives as anti-seize additives. researchgate.net For example, compounds like 2,2-dimethyl-4-xantogenatomethylcarbamoylmethyloxymethyl-1,3-dioxolane and 2,2-dimethyl-4-N,N-diethylcarbamatomethylcarbamoylmethyloxymethyl-1,3-dioxolane have shown high extreme pressure properties in both synthetic and compounded oils. researchgate.net Studies indicate that replacing a fragment in certain dioxolane disulfide derivatives with allyl or benzyl (B1604629) radicals can improve anti-seize properties due to better adsorption on metal surfaces. researchgate.net

Table 1: Performance of Dioxolane Derivatives as Extreme Pressure Additives

| Additive | Base Oil | Critical Load (N) | Weld Load (N) |

| 2,2-dimethyl-4-xantogenatomethylcarbamoylmethyloxymethyl-1,3-dioxolane | Pentaerythritol Ether (PEE) | 1030 | 3924 |

| Compounded Oil (SN-1200 + PEE 1:1) | 1177 | 4905 | |

| 2,2-dimethyl-4-N,N-diethylcarbamatomethylcarbamoylmethyloxymethyl-1,3-dioxolane | Pentaerythritol Ether (PEE) | 981 | 3541 |

| Compounded Oil (SN-1200 + PEE 1:1) | 1079 | 4415 |

Data sourced from a study on novel derivatives of 1,3-dioxolane as anti-seizing additives. researchgate.net

Environmental Fate and Degradation Pathways of Dioxolanes

Biodegradation Studies of Dioxolane Structures and Analogs

The biodegradation of cyclic ethers like dioxolanes has been a focus of research, particularly due to their presence as environmental contaminants. Studies have successfully isolated bacterial strains capable of utilizing these compounds as a source of carbon and energy.

Bacterial strains from the genus Rhodococcus have been identified for their ability to degrade aliphatic cyclic ethers, including 1,3-dioxolane (B20135) and its analog, 1,4-dioxane (B91453). nih.gov Research involving enrichment and isolation techniques has led to the characterization of these strains and their catabolic pathways. nih.gov For instance, one characterized strain that degrades dioxane is believed to initiate the process through a 2-hydroxylation step, followed by several oxidation steps. nih.gov While direct studies on 2-Methyl-2-propyl-1,3-dioxolane are limited, the metabolic pathways observed for simpler dioxolanes provide a foundational model for its potential biodegradation.

The biodegradation of 1,4-dioxane, a well-studied analog, often proceeds through either direct metabolism or cometabolism. enviro.wiki In metabolic degradation, microorganisms like Pseudonocardia dioxanivorans CB1190 use the compound as a primary growth substrate. enviro.wiki Cometabolic processes, on the other hand, involve the fortuitous degradation of the compound by enzymes induced by a different primary substrate. enviro.wiki These processes are critical for reducing contaminant concentrations to very low levels in the environment. enviro.wiki

| Microorganism Strain | Degradation Type | Key Enzyme | Biodegradation Rate | Reference |

|---|---|---|---|---|

| Pseudonocardia dioxanivorans CB1190 | Metabolism | Tetrahydrofuran (B95107) monooxygenase (THFMO) | 0.19 ± 0.007 mg/hr/mg-protein | enviro.wiki |

| Pseudonocardia benzenivorans B5 | Metabolism | THFMO | 0.01 ± 0.003 mg/hr/mg-protein | enviro.wiki |

| Amycolata sp. CB1190 | Metabolism | N/A | 0.038 ± 0.012 mg/hr/mg-protein | enviro.wiki |

| Rhodococcus sp. | Metabolism | N/A | Characterized for degrading tetrahydrofuran and dioxane | nih.gov |

Atmospheric Chemistry and Environmental Transport Models

The environmental transport of dioxolanes is largely dictated by their physical and chemical properties. Dioxolanes are recognized as volatile organic compounds (VOCs), which can contribute to air pollution. slchemtech.com Their movement through different environmental compartments—air, water, and soil—is influenced by properties such as water solubility, vapor pressure, and affinity for organic carbon.

Using the well-studied analog 1,4-dioxane as a model, we can infer the likely environmental behavior of substituted dioxolanes. 1,4-Dioxane is fully miscible in water and exhibits a low potential for adsorption to organic carbon in soil (low Koc). itrcweb.orgitrcweb.org This results in minimal retardation as it moves through soil, readily leaching into groundwater. itrcweb.orgitrcweb.org Its low Henry's law constant indicates a tendency to remain dissolved in water rather than partitioning into the vapor phase from an aqueous solution. itrcweb.org However, its high vapor pressure suggests it can volatilize from dry surfaces. itrcweb.org

Atmospheric transport is a significant dispersal mechanism for related compounds. nih.gov Once in the atmosphere, the ultimate fate of many organic compounds is indirect photolysis. For 1,4-dioxane, this is the primary degradation pathway in the atmosphere. itrcweb.org Models predict that compounds like 2-methyl-1,3-dioxolane (B1212220) have a high probability of being associated with industrial use and a moderate probability of being found in residential settings. epa.gov

| Property | Value | Implication for Environmental Transport | Reference |

|---|---|---|---|

| Water Solubility | Miscible | Moves readily with water in soil and groundwater. | itrcweb.org |

| Henry's Law Constant | 4.8 × 10⁻⁶ atm·m³/mol | Low tendency to volatilize from water. | itrcweb.org |

| Organic Carbon Partitioning Coefficient (Koc) | Low | Low affinity for soil and sediment; high mobility in subsurface environments. | itrcweb.orgitrcweb.org |

| Vapor Pressure | High | Potential for volatilization from dry surfaces. | itrcweb.org |

Formation of Dioxolanes as Industrial Byproducts and Environmental Monitoring

Dioxolanes can be formed intentionally for use as solvents and chemical intermediates, or they can be generated as byproducts in various industrial processes. wikipedia.orgsilverfernchemical.com The synthesis of 1,3-dioxolanes is typically achieved through the acetalization of aldehydes or the ketalization of ketones with ethylene (B1197577) glycol, often in the presence of an acid catalyst. wikipedia.orggoogle.com For example, this compound is synthesized from the reaction of 2-pentanone with ethylene glycol. chemicalbook.com

The formation of dioxolanes can occur as a byproduct in industries that use aldehydes, ketones, and ethylene glycol as reagents or solvents. A notable example is the production of glycerol (B35011) as a byproduct of biodiesel manufacturing. google.com This crude glycerol can be reacted with ketones or aldehydes to produce dioxolane derivatives, representing a potential pathway for their introduction into industrial waste streams. google.com

Given their use and potential for release, environmental monitoring for dioxolanes and their analogs, like 1,4-dioxane, is crucial. 1,4-Dioxane has been detected in groundwater supplies at numerous sites, often associated with industrial releases or landfills. wikipedia.org The monitoring and investigation of these compounds require strategies that account for their high mobility in water and low retardation in soil. itrcweb.org

Controlled Degradation of Poly(1,3-dioxolane) via Depolymerization and Hydrolysis

Poly(1,3-dioxolane) (PDXL) is a polyacetal that has garnered interest due to its potential for controlled degradation, which is advantageous for applications in recyclable polymers and degradable networks. researchgate.netresearchgate.net The degradation of PDXL can proceed through two primary mechanisms: depolymerization and hydrolysis. researchgate.net

Depolymerization: The cationic polymerization of 1,3-dioxolane is a reversible process. researchgate.net In the presence of an acid catalyst and above its ceiling temperature, PDXL can undergo a clean, end-to-end depolymerization, regenerating the monomer. researchgate.netkpi.ua This "unzipping" mechanism is a key feature for creating chemically recyclable polymers. researchgate.net The process is initiated by the "tail-biting" of the carbonium ion end group on oxygen atoms in the polymer backbone, effectively reversing the polymerization sequence. kpi.ua

Hydrolysis: The acetal (B89532) linkages within the PDXL chain are susceptible to acid-catalyzed hydrolysis. researchgate.net This process breaks the polymer chain at random points, leading to a decrease in molecular weight. In an aqueous environment, hydrolysis is an alternative degradation route to depolymerization. researchgate.net The stability of the polymer can be enhanced by treating it with a base to remove hydrolytically unstable end groups. kpi.ua

常见问题

Basic: What are the standard synthetic routes for 2-methyl-2-propyl-1,3-dioxolane?

Methodological Answer:

The compound is typically synthesized via acetal formation reactions , where a carbonyl compound reacts with a diol. For example, analogous dioxolanes are prepared by reacting acetone with epichlorohydrin followed by dehydrohalogenation . Key steps include:

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) promote cyclization.

- Purification : Distillation under reduced pressure to isolate the dioxolane.

- Yield optimization : Stoichiometric control of reactants and temperature (typically 60–80°C).

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm ring structure and substituents (e.g., methyl and propyl groups). For example, the 1,3-dioxolane ring protons resonate at δ 3.5–4.5 ppm .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 116.16 (C₆H₁₂O₂) .

- Infrared Spectroscopy (IR) : Stretching vibrations for C-O-C (1,100–1,250 cm⁻¹) and C-H (2,800–3,000 cm⁻¹).

Basic: How is this compound utilized as a solvent in organic synthesis?

Methodological Answer:

Its polar aprotic nature and thermal stability make it suitable for:

- Protecting carbonyl groups : Stabilizes aldehydes/ketones during multi-step syntheses .

- Reaction medium : Enhances nucleophilicity in SN2 reactions.

- Compatibility : Non-reactive with Grignard reagents and organometallics.

Advanced: What reaction mechanisms govern the hydrolysis of this compound under varying solvent conditions?

Methodological Answer:

Hydrolysis follows A-1 (acid-catalyzed) or A-SE2 (bimolecular) mechanisms , depending on solvent polarity. Key findings:

- Solvent effects : In water-dioxane mixtures, rate constants correlate with solvent dielectric constant. Transition states involve partial protonation of the dioxolane oxygen .

- Experimental design : Kinetic studies using pH-stat titrations or UV-Vis monitoring.

Advanced: How does the molecular structure of this compound influence its phase transition enthalpies?

Methodological Answer:

The bulky substituents (methyl and propyl) reduce ring strain, affecting thermodynamic properties:

- Vaporization enthalpy : Reported as 46.3 ± 0.3 kJ/mol at 298 K .

- Comparison to analogs : Lower enthalpy than 2-methyl-2-isopropyl-1,3-dioxolane (43.9 kJ/mol) due to steric effects .

- Measurement : Differential scanning calorimetry (DSC) or static vapor pressure methods.

Advanced: What are the implications of using this compound in lithium-ion battery electrolytes?

Methodological Answer:

As a solid polymer electrolyte component , it enhances ionic conductivity:

- Radical termination : Forms stable aldehydes (e.g., 2-methyl-1,3-dioxolane) during oxidative decomposition, suppressing electrolyte degradation .

- Performance metrics : Electrochemical impedance spectroscopy (EIS) to measure Li⁺ transference numbers.

Advanced: How can contradictions in reported reaction rates of this compound be resolved?

Methodological Answer:

- Control variables : Ensure consistent solvent purity (e.g., trace water content affects hydrolysis) .

- Replicate conditions : Compare studies using identical catalysts (e.g., H₃O⁺ vs. Lewis acids).

- Computational modeling : DFT calculations to validate transition-state geometries.

Advanced: What polymerization methods are suitable for derivatives of this compound?

Methodological Answer:

- Radical polymerization : Initiated by AIBN at 60–80°C for vinyl-substituted analogs .

- Cationic ring-opening : Using BF₃·OEt₂ as a catalyst for strained dioxolanes .

- Characterization : Gel permeation chromatography (GPC) for molecular weight distribution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。